2-Bromo-6-(chloromethyl)benzo[d]oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5BrClNO |
|---|---|
Molecular Weight |
246.49 g/mol |
IUPAC Name |
2-bromo-6-(chloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrClNO/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H,4H2 |
InChI Key |
VQZUZWCPSLIGBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCl)OC(=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromo 6 Chloromethyl Benzo D Oxazole
Strategies for Benzoxazole (B165842) Core Formation
The construction of the fundamental benzoxazole ring system is the initial critical phase in the synthesis of the target molecule. This is typically achieved through cyclization reactions of appropriately substituted precursors.
Cyclization Reactions for Benzoxazole Ring System Construction
The most prevalent method for forming the benzoxazole core involves the condensation and subsequent cyclization of o-aminophenols with various carbonyl-containing compounds. nih.govchemicalbook.com These reactions can be facilitated by a range of catalysts and reaction conditions. For instance, the reaction of o-aminophenols with aldehydes, carboxylic acids, or their derivatives can lead to the formation of 2-substituted benzoxazoles. chemicalbook.comorganic-chemistry.org The use of dehydrating agents or high temperatures is often necessary to drive the cyclization to completion.
One-pot synthetic methods are particularly attractive for their efficiency. chemicalbook.com For example, samarium triflate has been used as a reusable acid catalyst for the condensation of o-aminophenols with aldehydes in an aqueous medium. organic-chemistry.org Another approach involves the use of a combined catalyst system of a Brønsted acid and copper iodide for the reaction of o-aminophenols with β-diketones. acs.org
Alternative strategies include the intramolecular cyclization of o-bromoarylamides, which can be achieved using a base like potassium carbonate and a copper catalyst. chemicalbook.com Additionally, the reaction of ortho-substituted anilines with functionalized orthoesters provides a versatile route to various benzoxazole derivatives. organic-chemistry.org
Precursor Design and Preparation for Benzoxazole Annulation
The synthesis of the target molecule, 2-Bromo-6-(chloromethyl)benzo[d]oxazole, necessitates the use of a specific precursor: 2-amino-4-methylphenol (B1222752). The synthesis of this precursor can be achieved through various routes. One common method involves the nitration of p-cresol (B1678582) to yield 4-methyl-2-nitrophenol, followed by reduction of the nitro group to an amine. google.com
Alternatively, 2-amino-5-alkylphenols can be prepared from the corresponding nitro compounds, such as 2-nitro-5-alkylphenol, via reduction. google.com The synthesis of 2-amino-5-nitrophenol (B90527) itself has been reported starting from o-aminophenol and urea (B33335) through a sequence of cyclocondensation, nitration, and hydrolysis. researchgate.net For the synthesis of a chloro-substituted precursor, 2-amino-5-chlorobenzonitrile (B58002) can be synthesized from anthranilic acid in a four-step process involving ring chlorination, conversion to the acid chloride, amination, and finally dehydration. chemicalbook.com
Regioselective Introduction of Halogen Substituents
With the benzoxazole core in place, the subsequent steps focus on the precise placement of the bromine and chlorine atoms.
Bromination Protocols for the Benzoxazole Ring (e.g., C2- and C6-positions)
The introduction of a bromine atom at the C2 position of the benzoxazole ring is a key step. Direct bromination of the benzoxazole ring can be challenging and may lead to a mixture of products. A more controlled approach often involves the synthesis of a 2-unsubstituted benzoxazole followed by a regioselective bromination. However, a more common strategy is to incorporate the bromine atom at the desired position on one of the precursors before the cyclization reaction. For instance, the use of a brominated carboxylic acid or aldehyde in the condensation reaction with an o-aminophenol can directly yield a 2-bromobenzoxazole derivative.
For bromination at other positions, such as C6, direct electrophilic aromatic substitution on the benzoxazole ring can be employed. The specific conditions, including the brominating agent and solvent, will influence the regioselectivity of the reaction. For example, bromination of 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone at ambient temperature resulted in bromination at the 6-position. researchgate.net The use of N-bromosuccinimide (NBS) is a common method for such transformations. google.com
Chlorination Strategies for the Methyl Side Chain
The final step in the synthesis is the chlorination of the methyl group at the C6 position. This is typically achieved through a free-radical halogenation reaction. youtube.com This type of reaction is initiated by ultraviolet (UV) light or a radical initiator. youtube.comgoogle.com The side-chain chlorination of aromatic compounds is a well-established method. doubtnut.com For example, photochlorination of aromatic compounds with an alkyl side chain can be performed in the presence of actinic radiation. google.com The reaction conditions, such as temperature and the concentration of the chlorinating agent (e.g., chlorine gas or sulfuryl chloride), must be carefully controlled to favor monochlorination and prevent further chlorination of the methyl group. youtube.com The use of a suitable solvent, such as carbon tetrachloride or a chlorinated benzotrifluoride, is also important for the reaction's success. google.com
Direct Synthesis Approaches for this compound
A direct synthesis approach would involve a convergent strategy where the key fragments are assembled in the final steps. While a complete one-pot synthesis of this compound from simple starting materials is not explicitly detailed in the reviewed literature, a plausible multi-step, one-pot sequence can be envisioned.
This would likely start with the condensation of 2-amino-4-methylphenol with a suitable C1-synthon that can be readily converted to a bromo group, or directly with a reagent like cyanogen (B1215507) bromide. Following the formation of 6-methyl-2-bromobenzoxazole, the subsequent side-chain chlorination could potentially be carried out in the same reaction vessel by changing the reagents and conditions. However, achieving high selectivity and yield in such a direct process would be challenging due to the potential for competing side reactions, such as further chlorination or reactions involving the benzoxazole ring itself.
A more practical approach remains the stepwise synthesis, which allows for purification of intermediates and better control over each chemical transformation, ultimately leading to a higher purity of the final product, this compound.
The synthesis of the heterocyclic compound this compound is a process that requires careful consideration of starting materials and reaction conditions to achieve the desired product with high purity and yield. This article explores various synthetic strategies, from multistep routes using readily available precursors to the optimization of reaction parameters and the incorporation of green chemistry principles.
1 Multistep Synthetic Routes from Readily Available Starting Materials
The synthesis of this compound is not a trivial one-step process but rather a multistep sequence that begins with simpler, commercially available chemicals. A plausible and efficient synthetic pathway can be designed by strategically introducing the bromo and chloromethyl functionalities onto a benzoxazole precursor or by constructing the benzoxazole ring from an appropriately substituted aminophenol.
One common and versatile approach to benzoxazole synthesis involves the condensation of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent. rsc.org Given the structure of the target molecule, a key intermediate would be 2-amino-4-bromo-5-(chloromethyl)phenol. However, the direct acquisition of this specific intermediate can be challenging. Therefore, a more practical route often commences with a more accessible starting material, such as a substituted nitrophenol, which can be chemically modified in a series of steps.
The construction of the benzoxazole ring from ortho-substituted anilines is a well-established method. organic-chemistry.org In a related context, the synthesis of highly functionalized benzoxazoles has been achieved through a multistep flow process starting from 3-halo-N-acyl anilines, which involves ortho-lithiation and intramolecular cyclization. nih.gov This highlights the adaptability of modern synthetic methodologies to create complex benzoxazole structures.
2 Optimization of Reaction Conditions and Yields (e.g., utilizing 2-amino-5-bromophenol)
The optimization of reaction conditions is paramount to maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of solvent, catalyst, temperature, and reaction time. The use of a substituted 2-aminophenol, such as 2-amino-5-bromophenol (B182750) or a related isomer, is a central strategy in many benzoxazole syntheses. organic-chemistry.orgacs.org
The cyclization of 2-aminophenols with various reagents like β-diketones can be catalyzed by a combination of a Brønsted acid and a copper salt, such as copper(I) iodide (CuI). organic-chemistry.org This dual catalytic system has been shown to be effective for a range of substituted 2-aminophenols, including those with bromo, chloro, and methoxy (B1213986) groups, with yields often ranging from 64% to 89%. organic-chemistry.org The choice of solvent is also critical, with acetonitrile (B52724) often being a suitable medium for these reactions. organic-chemistry.org
Another powerful method for synthesizing 2-substituted benzoxazoles involves the activation of tertiary amides with triflic anhydride (B1165640) (Tf2O) in the presence of a base like 2-fluoropyridine. nih.gov This method proceeds through a cascade of reactions including nucleophilic addition and intramolecular cyclization. nih.gov The optimization of the base and solvent is crucial for achieving high yields, which can be up to 95% for certain derivatives. nih.gov
The following interactive table provides a summary of how different reaction parameters can influence the yield of benzoxazole synthesis, based on general findings in the literature.
| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Aminophenol derivative | β-Diketone | TsOH·H₂O / CuI | Acetonitrile | 80 | 16 | 64-89 |
| 2-Aminophenol derivative | Tertiary Amide / Tf₂O | 2-Fluoropyridine | Dichloromethane | Room Temp | 1 | up to 95 |
| 2-Aminophenol | Benzaldehyde | Imidazolium Chloride | DMA | 140 | - | Moderate |
| 3-Halo-N-acyl aniline | - | n-BuLi / s-BuLi | THF | -78 | Flow | High |
This table is a generalized representation based on various benzoxazole syntheses and is intended to illustrate the impact of different reaction conditions.
3 Green Chemistry Principles in Synthesis (e.g., microwave-assisted, catalyst selection)
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key aspects of green chemistry in this context include the use of microwave-assisted synthesis, the selection of efficient and recyclable catalysts, and the use of greener solvents or solvent-free conditions. nih.goveurekaselect.com
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. eurekaselect.comnih.gov The synthesis of benzoxazoles from 2-aminophenols and aldehydes or carboxylic acids can be effectively accelerated under microwave irradiation. mdpi.comias.ac.in This technique is particularly beneficial for the rapid generation of libraries of benzoxazole derivatives. ias.ac.in
The choice of catalyst plays a pivotal role in the greenness of a synthetic route. The use of toxic and expensive heavy metal catalysts is a significant environmental concern. acs.org Consequently, there is a growing interest in developing milder and more sustainable catalytic systems. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have been successfully employed as green catalysts for benzoxazole synthesis under microwave irradiation. bohrium.com These catalysts are often biodegradable, have low toxicity, and can be recycled. mdpi.combohrium.com Other green catalytic approaches include the use of ionic liquids and magnetic nanoparticles, which facilitate easy separation and reuse of the catalyst. nih.gov
The following interactive table illustrates the application of green chemistry principles in the synthesis of benzoxazoles.
| Green Chemistry Approach | Starting Materials | Catalyst/Medium | Conditions | Advantages |
| Microwave-Assisted Synthesis | 2-Aminophenol, Aldehyde | Deep Eutectic Solvent (DES) | Solvent-free, Microwave | Rapid heating, shorter reaction times, high yields, recyclable catalyst. mdpi.combohrium.com |
| Green Catalyst | 2-Aminophenol, Benzaldehyde | Magnetic Ionic Liquid | Solvent-free, Sonication | Easy catalyst separation, recyclability, moderate to good yields. nih.gov |
| Aqueous Medium | o-Amino(thio)phenols, Aldehydes | Samarium triflate | Mild conditions, Water as solvent | Environmentally friendly solvent, reusable catalyst. organic-chemistry.org |
| Catalyst-Free | 2-Mercaptobenzoxazoles, Amines | Water | Microwave irradiation | Avoids metal catalysts, short reaction time, scalable. organic-chemistry.org |
This table provides examples of green synthetic methods for benzoxazoles, highlighting the potential for their application in the synthesis of this compound.
Chemical Reactivity and Functionalization of 2 Bromo 6 Chloromethyl Benzo D Oxazole
Transformations Involving the Bromine Atom
The bromine atom at the 2-position of the benzoxazole (B165842) ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the benzoxazole ring system can influence the reactivity of the C2-Br bond in these transformations.
Carbon-Carbon Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon bonds, and the bromo-substituted benzoxazole is an excellent substrate for such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This method is widely used to form biaryl structures. For 2-Bromo-6-(chloromethyl)benzo[d]oxazole, a Suzuki-Miyaura reaction would be expected to proceed at the C2 position, replacing the bromine atom with an aryl or vinyl group from the corresponding boronic acid. While specific examples for the title compound are not prevalent in the literature, the reactivity of similar 2-bromobenzoxazole derivatives is well-documented. For instance, the Suzuki-Miyaura coupling of 2-bromobenzoxazoles with various arylboronic acids has been shown to be an effective method for the synthesis of 2-arylbenzoxazoles. nih.govrsc.org
Interactive Table: Examples of Suzuki-Miyaura Reactions on Bromo-Heterocycles
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
| 3-(1-bromo-2-naphthoyl)benzo[d]oxazol-2(3H)-one | Arylboronic acid | Chiral bis-NHC palladium catalyst | Not specified | Not specified | Axially chiral biaryls | High | nih.gov |
| Unprotected ortho-bromoanilines | Various boronic esters | Palladium catalyst | Not specified | Not specified | Diversified glucocorticoid receptor modulators | Good to excellent | nih.gov |
| 2-bromopyridine | (3-cyano-5-fluorophenyl)boronic acid | Pd(OAc)2 / PPh3 | K2CO3 | Dioxane/water | 2-(3-cyano-5-fluorophenyl)pyridine | Not specified | researchgate.net |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is instrumental in the synthesis of aryl alkynes. The bromine at the C2 position of this compound is expected to readily participate in Sonogashira coupling, allowing for the introduction of various alkynyl moieties. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed. nih.gov
Interactive Table: Examples of Sonogashira Coupling Reactions
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Product | Reference |
| Aryl or vinyl halide | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst | Amine (e.g., diethylamine) | Amine or DMF/ether | R¹-≡-R² | wikipedia.orgorganic-chemistry.org |
| 2-(2-bromophenoxy) derivatives | Terminal acetylenes | Not specified | Not specified | Not specified | 2,3-disubstituted benzo[b]furans | organic-chemistry.org |
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgrug.nl The reaction typically proceeds with high trans selectivity. organic-chemistry.org this compound can serve as the aryl halide component in a Heck reaction, enabling the introduction of a vinyl group at the C2 position. This reaction is a powerful method for the synthesis of stilbene (B7821643) and cinnamate (B1238496) derivatives.
Interactive Table: Examples of Heck Reactions on Aryl Halides
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product Type | Reference |
| Aryl or vinyl halide | Activated alkene | Palladium catalyst | Base | Not specified | Substituted alkene | organic-chemistry.org |
| 2-bromo-6-methoxy-naphthalene | Ethylene | Not specified | Not specified | Not specified | Vinylated naphthalene (B1677914) derivative | rug.nl |
Carbon-Heteroatom Bond Formation Reactions
The C2-Br bond can also be utilized to form bonds with heteroatoms such as nitrogen and oxygen, often through copper- or palladium-catalyzed coupling reactions.
C-N Coupling (Buchwald-Hartwig Amination): This reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. It is a fundamental transformation for the synthesis of arylamines. This compound would be expected to react with various primary and secondary amines under Buchwald-Hartwig conditions to yield 2-amino-substituted benzoxazole derivatives.
C-O Coupling (Ullmann Condensation): The formation of diaryl ethers can be achieved through the copper-catalyzed reaction of an aryl halide with a phenol (B47542) (Ullmann condensation). While palladium-catalyzed versions of this reaction also exist, the classic copper-mediated approach is still widely used. This would allow for the introduction of an aryloxy group at the C2 position of the benzoxazole ring. One-pot tandem C-N/C-O coupling reactions catalyzed by copper have also been reported for the synthesis of 2-arylbenzoxazole derivatives. ntnu.edu.tw
Reduction and Debromination Pathways
The bromine atom can be removed through reduction or debromination processes. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or by using hydride reagents. This transformation is useful when the bromine atom is used as a temporary directing group or when the unsubstituted benzoxazole core is desired after other synthetic manipulations.
Reactions at the Chloromethyl Moiety
The chloromethyl group at the C6 position is a reactive electrophilic site, susceptible to nucleophilic attack. This allows for the introduction of a wide array of functional groups, further diversifying the molecular scaffold.
Nucleophilic Substitution Reactions to Introduce Diverse Functionalities
The chlorine atom of the chloromethyl group is a good leaving group, facilitating SN2 reactions with a variety of nucleophiles. This reactivity is analogous to that of benzylic halides.
Reaction with Amines: Primary and secondary amines can readily displace the chloride to form the corresponding aminomethyl derivatives. This is a common method for introducing basic nitrogen-containing functionalities into a molecule. For instance, the reaction of 2-(chloromethyl)benzoxazole derivatives with primary amines is known to proceed to give N-substituted aminomethyl azole esters.
Reaction with Alkoxides and Phenoxides: Alkoxides (RO⁻) and phenoxides (ArO⁻) can be used as nucleophiles to form the corresponding ether linkages. For example, a patent describes the reaction of a benzoxazole compound with sodium methoxide (B1231860) (CH₃ONa). google.com
Reaction with Thiolates: Thiolates (RS⁻) are excellent nucleophiles and will react with the chloromethyl group to form thioethers.
Reaction with Cyanide: The introduction of a nitrile group can be achieved by reaction with a cyanide salt, such as sodium or potassium cyanide. The resulting cyanomethyl group can be further elaborated, for example, by hydrolysis to a carboxylic acid or reduction to an amine.
Interactive Table: Examples of Nucleophilic Substitution on Halomethyl-Heterocycles
| Substrate | Nucleophile | Product Type | Reference |
| 2-(chloromethyl)-1H-benzo[d]imidazole | Benzo[d]oxazole-2-thiol | 2-(((1H-benzimidazol-2-yl)methyl)thio)benzoxazole | nih.gov |
| 2-chloromethyl-benzoxazole | Various phenols | 2-(aryloxymethyl) benzoxazole derivatives | nih.gov |
Oxidation Reactions of the Chloromethyl Group
The chloromethyl group can be oxidized to introduce carbonyl functionalities, such as an aldehyde or a carboxylic acid. This transformation significantly alters the electronic properties and further functionalization possibilities of the molecule.
Oxidation to Aldehyde: Oxidation of the chloromethyl group to an aldehyde (formyl group) can be achieved using various reagents, such as the Sommelet reaction or by using oxidizing agents like N-oxides under specific conditions.
Oxidation to Carboxylic Acid: More vigorous oxidation can convert the chloromethyl group directly to a carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄) or nitric acid are commonly used for the oxidation of alkyl side-chains on aromatic rings. This transformation would yield 2-bromo-benzo[d]oxazole-6-carboxylic acid, a versatile intermediate for further derivatization, for example, through amide bond formation.
Participation in Cycloaddition Reactions
While specific studies on the cycloaddition reactions of this compound are not extensively documented in the reviewed literature, the inherent reactivity of the benzoxazole system suggests its potential to participate in such transformations. Benzoxazoles can undergo various cycloaddition reactions, including [3+2] and Diels-Alder reactions, which are valuable for the construction of complex heterocyclic systems.
[3+2] Cycloaddition Reactions:
Benzoxazoles can act as the 2π component in [3+2] cycloadditions. For instance, phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles with cyclopropenones has been reported to yield fused cyclic products. nih.gov In this type of reaction, the benzoxazole ring participates in the formation of a new five-membered ring. Another example is the [3+2] cycloaddition of in situ generated nitrile oxides with arynes to produce benzisoxazoles. nih.gov Given the presence of the electron-withdrawing bromo group at the C2 position, this compound could potentially react with suitable 1,3-dipoles. The reaction would likely involve the C4=C5 or C6=C7 double bonds of the benzene (B151609) ring, or potentially the C=N bond of the oxazole (B20620) ring, depending on the nature of the dipole and the reaction conditions.
Diels-Alder Reactions:
The oxazole moiety can function as a diene in Diels-Alder reactions, particularly when activated. The reaction of oxazoles with dienophiles like alkenes or alkynes can lead to the formation of pyridines or furans after a subsequent retro-Diels-Alder step. researchgate.netresearchgate.net The presence of substituents on the oxazole ring can influence the feasibility and outcome of these reactions. nih.gov For this compound, the benzannulated nature of the oxazole ring might reduce its dienic character compared to simple oxazoles. However, intramolecular Diels-Alder reactions of tethered oxazoles are known to be effective for constructing complex polycyclic systems. researchgate.net Therefore, if the chloromethyl group were to be functionalized with a dienophile, an intramolecular Diels-Alder reaction could be a plausible synthetic route.
Electrophilic Aromatic Substitution on the Benzoxazole Ring
The benzene portion of the benzoxazole ring is susceptible to electrophilic aromatic substitution. The regioselectivity of such reactions on this compound would be governed by the directing effects of the existing substituents: the oxazole ring itself, the bromo group at C2 (indirectly), and the chloromethyl group at C6. The oxazole ring is generally considered to be a deactivating group. The chloromethyl group is a weak deactivating group and an ortho-, para-director. The bromine at C2 primarily influences the reactivity of the oxazole ring but its electronic effect can also be transmitted to the benzene ring.
Nitration and Sulfonation Studies
Specific nitration or sulfonation studies on this compound have not been detailed in the available literature. However, the outcomes can be predicted based on the known reactivity of related compounds.
Nitration: The nitration of benzoxazoles typically occurs on the benzene ring. researchgate.net For the title compound, the directing effects of the substituents need to be considered. The chloromethyl group at C6 would direct incoming electrophiles to the C5 and C7 positions. The oxazole ring fusion at C6 and C7 would also influence the substitution pattern. Studies on the nitration of (2H)-1,4-benzoxazin-3(4H)-ones show that substitution can occur at various positions on the benzene ring. researchgate.net Given the combined directing effects, nitration of this compound would likely yield a mixture of isomers, with substitution at the C5 and C7 positions being the most probable.
Sulfonation: Information regarding the direct sulfonation of this compound is scarce. However, sulfonylated benzoxazoles can be synthesized from sulfonylated o-aminophenol precursors. thieme-connect.com Direct sulfonation of the benzoxazole ring would be an electrophilic aromatic substitution reaction. The sulfonic acid group would be directed to the positions activated by the existing substituents and not sterically hindered. Similar to nitration, the C5 and C7 positions are the most likely sites for sulfonation.
Direct Arylation and Alkylation at the Benzoxazole Core
The C2-position of the benzoxazole ring is known to be susceptible to direct C-H functionalization, including arylation and alkylation, typically through transition-metal catalysis. nih.govnih.gov Although the target molecule is substituted with a bromine atom at the C2-position, this position is a key site for cross-coupling reactions. The C-Br bond can be readily functionalized via various cross-coupling methodologies, which are conceptually related to direct C-H activation.
Direct Arylation: The direct arylation of the C2-H bond of benzoxazoles with aryl halides is a well-established method for the synthesis of 2-arylbenzoxazoles. nih.govnih.govpolyu.edu.hkacs.org This transformation is typically catalyzed by palladium nih.govpolyu.edu.hk or copper nih.gov complexes. In the case of this compound, the C2-bromo bond would be the primary site for arylation via cross-coupling reactions such as Suzuki, Stille, or Heck couplings, rather than a direct C-H activation.
| Catalyst System | Coupling Partner | Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂/NiXantphos | Aryl bromides | DME | NaOtBu | Room Temp | 75-99 | nih.gov |
| CuI/PPh₃ | Aryl bromides | DMF | K₂CO₃ | 130 | Good to Excellent | nih.gov |
| NHC-Pd(II)-Im complex | Aryl chlorides | 1,4-dioxane | K₃PO₄·H₂O | 120 | Acceptable to High | acs.org |
Direct Alkylation: Similar to arylation, the direct alkylation of the C2-position of benzoxazoles with alkyl halides has been reported. mdpi.com Palladium-catalyzed reactions have been shown to be effective for this transformation. mdpi.com For this compound, the C2-bromo bond would again be the reactive site for alkylation through cross-coupling reactions.
| Catalyst System | Coupling Partner | Additive | Base | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂/PCy₃·HBF₄ | Alkyl halides | K₂CO₃ | 120 | Moderate to Good | mdpi.com |
Ring-Opening and Rearrangement Reactions
The benzoxazole ring, while generally stable, can undergo ring-opening reactions under specific conditions. These reactions can be synthetically useful for accessing other classes of compounds.
Ring-Opening Reactions: A notable ring-opening reaction of benzoxazoles involves their treatment with secondary amines. This reaction leads to the formation of 2-aminobenzoxazoles through a process that involves the initial ring opening of the benzoxazole, followed by an iron-catalyzed oxidative cyclization. rsc.org This type of reactivity could potentially be applied to this compound, which would lead to a functionalized 2-aminobenzoxazole, although the bromo and chloromethyl groups might influence the reaction's feasibility and outcome. The cationic ring-opening polymerization of 2-oxazolines is a well-known process, suggesting that under certain acidic conditions, the oxazole ring in the benzoxazole system could be susceptible to cleavage. nih.gov
Rearrangement Reactions: The literature reviewed did not provide specific examples of rearrangement reactions involving the this compound scaffold. However, rearrangement reactions are known in heterocyclic chemistry, and the presence of the bromo and chloromethyl functional groups could potentially facilitate skeletal rearrangements under thermal or catalytic conditions, though this remains a subject for further investigation.
Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Chloromethyl Benzo D Oxazole and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 2-Bromo-6-(chloromethyl)benzo[d]oxazole, a combination of one-dimensional and two-dimensional NMR experiments would be required for a complete structural assignment.
Proton (¹H) NMR Analysis of Aromatic and Aliphatic Regions
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on the benzoxazole (B165842) ring and the aliphatic protons of the chloromethyl group.
Aromatic Region: The protons on the benzene (B151609) ring of the benzoxazole core would typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns would be influenced by the positions of the bromo and chloromethyl substituents. The proton at position 7, being adjacent to the oxygen atom, might show a different chemical shift compared to the protons at positions 4 and 5. The coupling constants (J values) between adjacent protons would provide crucial information about their relative positions on the ring.
Aliphatic Region: The two protons of the chloromethyl (-CH₂Cl) group would give rise to a singlet in the aliphatic region of the spectrum, typically expected around δ 4.5-5.0 ppm. The electronegativity of the chlorine atom causes a significant downfield shift for these protons.
Carbon-¹³C NMR Analysis and DEPT Experiments
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals would be expected for each unique carbon atom.
Aromatic Carbons: The carbons of the benzoxazole ring would resonate in the aromatic region (approximately δ 110-160 ppm). The carbon atom at position 2, bonded to both nitrogen and bromine, would likely appear at a lower field. The carbons directly attached to the electron-withdrawing bromine and the benzoxazole ring system will have their chemical shifts influenced accordingly.
Aliphatic Carbon: The carbon of the chloromethyl group would be observed in the aliphatic region, typically in the range of δ 40-50 ppm.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be used to differentiate between CH, CH₂, and CH₃ groups, which would be particularly useful in confirming the presence of the CH₂ group of the chloromethyl substituent and the CH groups of the aromatic ring.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Substitution Confirmation
To definitively establish the connectivity of atoms and the precise substitution pattern, two-dimensional NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons. For instance, it would show the connectivity between the adjacent aromatic protons on the benzoxazole ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the proton signals to their corresponding carbon atoms, for example, linking the aliphatic protons of the chloromethyl group to its carbon signal.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), the molecular ion peak would appear as a characteristic cluster of peaks, with the relative intensities determined by the natural abundance of these isotopes. The fragmentation pattern would provide further structural information, with potential fragments arising from the loss of a chlorine atom, a bromine atom, or the chloromethyl group.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. This data allows for the calculation of the elemental formula of the compound, confirming the presence and number of carbon, hydrogen, nitrogen, oxygen, bromine, and chlorine atoms, and thus providing definitive evidence for the molecular formula of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the following functional groups:
C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen double bond within the oxazole (B20620) ring and the carbon-carbon double bonds of the aromatic ring would typically appear in the region of 1500-1650 cm⁻¹.
C-O Stretching: The carbon-oxygen single bond stretching within the oxazole ring would likely be observed in the range of 1000-1300 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the chloromethyl group would appear just below 3000 cm⁻¹.
C-Br and C-Cl Stretching: The carbon-bromine and carbon-chlorine stretching vibrations would be found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.
Characteristic Vibrational Frequencies of C-Br and C-Cl Bonds
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful analytical tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in this compound and its derivatives exhibit characteristic absorption bands in the fingerprint region of the IR spectrum (below 1500 cm⁻¹).
The stretching vibrations of carbon-halogen bonds are highly dependent on the mass of the halogen atom. Due to the heavier mass of bromine compared to chlorine, the C-Br stretching frequency is typically observed at a lower wavenumber than the C-Cl stretch. For alkyl halides, the C-Cl stretching vibration generally appears in the range of 850-550 cm⁻¹, while the C-Br stretch is found between 690-515 cm⁻¹ libretexts.orglibretexts.org. For chloroalkanes specifically, this absorption is often strong and located between 800-600 cm⁻¹ uc.edu.
In the context of halogenated benzoxazole derivatives, experimental data aligns with these general assignments. For example, in the analysis of 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[(2-bromophenyl)methylidene] acetohydrazide, a compound featuring both C-Cl and C-Br bonds on aromatic rings, the IR spectrum shows a distinct absorption band for the C-Cl bond at 685 cm⁻¹ and for the C-Br bond at 601 cm⁻¹ biotech-asia.org. These values fall within the expected ranges and demonstrate the utility of IR spectroscopy in confirming the presence of these specific halogen substituents on the benzoxazole framework.
| Bond | Vibrational Mode | General Frequency Range (cm⁻¹) | Example Frequency (cm⁻¹) in a Benzoxazole Derivative biotech-asia.org |
|---|---|---|---|
| C-Cl | Stretch | 850-550 | 685 |
| C-Br | Stretch | 690-515 | 601 |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, revealing the molecule's conformation and packing in the solid state. While the specific crystal structure of this compound is not publicly documented, analysis of closely related halogenated benzoxazole and other benz-fused heterocyclic derivatives allows for a comprehensive understanding of its expected molecular architecture.
Studies on various substituted benzoxazoles reveal common crystallographic features. For instance, the crystal structure of 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole was determined to have a triclinic system with a P1 space group nih.govresearchgate.net. Another derivative, 2-(2-Chloro-5-nitrostyryl)benzoxazole, crystallizes in the monoclinic system with a P2(1)/c space group researchgate.net. These examples suggest that halogenated benzoxazoles can adopt various crystal packing arrangements depending on the nature and position of their substituents.
The bond lengths of the carbon-halogen moieties are a critical aspect of the molecular geometry. X-ray diffraction studies of related halogenated heterocyclic compounds provide reliable estimates for these parameters. In a series of dibenzobromolium and dibenzochlorolium derivatives, the average C-Br bond length was found to be approximately 1.93 Å, while the average C-Cl bond length was about 1.78 Å nih.gov. Similarly, an analysis of halogen-substituted 2-aryl-N-phenylbenzimidazoles, which are structurally analogous to benzoxazoles, reported C-Br bond lengths around 1.898 Å mdpi.com. The benzoxazole ring system itself is generally observed to be nearly planar researchgate.net. These findings provide a solid foundation for modeling the solid-state architecture of this compound, predicting a planar benzoxazole core with C-Br and C-Cl bond lengths consistent with those observed in similar structures.
| Compound/Derivative Class | Crystal System | Space Group | Key Bond Length (Å) | Reference |
|---|---|---|---|---|
| 2-[(4-chlorophenylazo) cyanomethyl] benzoxazole | Triclinic | P1 | - | nih.govresearchgate.net |
| 2-(2-Chloro-5-nitrostyryl)benzoxazole | Monoclinic | P2(1)/c | - | researchgate.net |
| Dibenzobromolium Derivatives | - | - | C-Br: ~1.93 | nih.gov |
| Dibenzochlorolium Derivatives | - | - | C-Cl: ~1.78 | nih.gov |
| 2-Aryl-N-phenylbenzimidazoles (Br-substituted) | Monoclinic | P2(1)/c or P2(1)/n | C-Br: ~1.898 | mdpi.com |
Computational Chemistry and Theoretical Investigations of 2 Bromo 6 Chloromethyl Benzo D Oxazole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. irjweb.com DFT calculations can elucidate a variety of properties of 2-Bromo-6-(chloromethyl)benzo[d]oxazole, providing a foundational understanding of its molecular characteristics.
Molecular Geometry and Structural Parameters: DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G++(d,p), can predict the optimized molecular geometry of this compound. irjweb.com These calculations provide precise bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule in its most stable energetic state. For instance, in related oxazole (B20620) derivatives, bond angles within the oxazole ring have been calculated to be around 114.1° and 107.4°. irjweb.com
Electronic Properties: Key electronic properties that can be determined through DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller HOMO-LUMO gap generally suggests higher reactivity. irjweb.com Theoretical calculations on similar heterocyclic compounds have shown that these energy values are crucial for predicting their behavior in chemical reactions. irjweb.com
Chemical Reactivity Descriptors: From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to further characterize the molecule's behavior. These include:
Chemical Potential (μ): Indicates the escaping tendency of electrons from an equilibrium system.
Global Chemical Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. Molecules with a low hardness value are expected to have a higher inhibition efficiency in certain applications. irjweb.com
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
Polarizability: Describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.
These parameters collectively provide a detailed picture of the molecule's reactivity and potential interaction mechanisms. irjweb.com
| Calculated Property | Significance |
| Optimized Molecular Geometry | Provides bond lengths, bond angles, and dihedral angles. |
| HOMO-LUMO Energies | Determines the energy gap, indicating chemical reactivity. |
| Chemical Potential | Describes the escaping tendency of electrons. |
| Global Chemical Hardness | Measures resistance to charge transfer. |
| Electrophilicity Index | Quantifies the ability to accept electrons. |
| Polarizability | Indicates the deformability of the electron cloud. |
Molecular Modeling and Dynamics Simulations for Conformational Analysis
While small, relatively rigid molecules like this compound may not exhibit a vast number of conformations, molecular modeling and dynamics simulations are still valuable for understanding its dynamic behavior and flexibility.
Conformational Analysis: Molecular mechanics methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. This is particularly relevant for understanding how the chloromethyl group at the 6-position might orient itself relative to the benzoxazole (B165842) ring system.
Molecular Dynamics (MD) Simulations: MD simulations provide a time-dependent view of molecular motion. By simulating the molecule's movement over time in a defined environment (e.g., in a solvent), researchers can observe its vibrational and rotational motions. This can reveal the stability of different conformations and the potential for intramolecular interactions. For example, MD simulations have been used to study the stability of ligand-receptor interactions in related benzoxazole derivatives. rjsocmed.com
Prediction of Reactivity and Reaction Pathways via Computational Methods
Computational methods are instrumental in predicting the reactivity of a molecule and elucidating potential reaction pathways.
Molecular Electrostatic Potential (MEP) Maps: MEP maps are visual representations of the electrostatic potential on the surface of a molecule. They are useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). These maps can predict where the molecule is likely to interact with other reagents.
Fukui Functions: Fukui functions are another tool derived from DFT that can predict the sites of nucleophilic and electrophilic attack. By analyzing the change in electron density upon the addition or removal of an electron, one can pinpoint the most reactive atoms in the molecule.
Transition State Theory: For predicting reaction pathways, computational chemists can model the transition states of potential reactions. By calculating the energy barriers associated with different pathways, it is possible to determine the most likely mechanism for a given transformation. This approach is widely used in theoretical organic chemistry to understand reaction kinetics and selectivity.
Ligand-Protein Interaction Profiling via Molecular Docking Studies (for biologically relevant derivatives)
Given that benzoxazole derivatives are known to exhibit a wide range of biological activities, molecular docking studies are a crucial computational tool for investigating their potential as therapeutic agents. nih.govnih.gov While this compound itself may not have documented biological targets, this section outlines the methodology for profiling its biologically relevant derivatives.
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov The process involves placing the ligand in various conformations within the active site of the protein and scoring the interactions to identify the most energetically favorable binding mode. nih.gov
Application to Benzoxazole Derivatives: Studies on related benzoxazole derivatives have successfully used molecular docking to understand their mechanism of action. For example, benzoxazole derivatives have been docked into the active site of enzymes like cyclooxygenase-2 (COX-2) to investigate their anti-inflammatory potential. nih.govresearchgate.net These studies often identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. nih.gov For instance, interactions with residues like Tyr-355 and Arg-120 in the COX-2 enzyme have been suggested for certain benzoxazole compounds. nih.gov
Predicting Binding Affinity: The docking score, often expressed in kcal/mol, provides an estimation of the binding affinity between the ligand and the protein. rjsocmed.com Lower docking scores generally indicate a more favorable binding interaction. rjsocmed.com For example, docking scores for some benzoxazole derivatives against specific bacterial receptors have been reported in the range of -6 to -8 kcal/mol. rjsocmed.comresearchgate.net
Pharmacological and Biological Research Significance of Benzoxazole Derivatives
Structure-Activity Relationship (SAR) Studies on Benzoxazole (B165842) Core and its Halogenated Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of benzoxazole derivatives influences their biological activity. Modifications at various positions of the benzoxazole nucleus, particularly substitutions at the C2, C5, and C6 positions, have been shown to significantly impact their pharmacological effects. nih.gov
Halogenation of the benzoxazole core is a common strategy to modulate bioactivity. The presence, position, and nature of halogen substituents can alter the electronic and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.
Electron-Withdrawing Groups: SAR analysis has indicated that the presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo) or nitro groups, often enhances the biological potency of benzoxazole derivatives. researchgate.netnih.gov For instance, in a series of antimicrobial compounds, derivatives with chloro substituents showed significant antibacterial activity, whereas bromo substituents rendered the compounds inactive. mdpi.com
Positional Isomerism: The position of the substituent is critical. In one study on anti-inflammatory benzimidazoles, a related heterocyclic structure, electron-withdrawing groups at the C5 position resulted in a loss of activity. mdpi.com In a series of benzoxazole-oxadiazole derivatives designed as anti-Alzheimer's agents, a nitro group at the 3-position of an attached aryl ring was found to enhance inhibitory activity against target enzymes. nih.gov
Specific Substitutions: In the development of anti-inflammatory agents, substitutions at the N1, C2, and C6 positions of the related benzimidazole nucleus were found to be crucial for activity. nih.gov For certain benzothiazole derivatives, the incorporation of a fluorine atom at the 7th position enhanced cytotoxicity against cancer cell lines. nih.gov Similarly, for some antibacterial thiazole derivatives, a 4-fluorophenyl group increased potency against specific bacterial strains. mdpi.com
These studies highlight that halogenated analogues, such as the titular 2-bromo and 6-chloromethyl substituted benzoxazole, belong to a class of compounds where such substitutions are pivotal in defining their potential biological activity.
Potential as Scaffolds for Diverse Biological Activities
The benzoxazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets, leading to a wide range of pharmacological activities. nih.govnih.govresearchgate.net This versatility has made it a focal point for the synthesis of new biological materials and therapeutic agents. globalresearchonline.netnih.gov The activities associated with benzoxazole derivatives are extensive and well-documented. globalresearchonline.netnih.gov
Benzoxazole derivatives have demonstrated significant potential as antimicrobial agents, with numerous studies reporting activity against a broad spectrum of bacteria and fungi. nih.govnih.govnih.gov
Researchers have synthesized various series of benzoxazole compounds and tested them against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and fungal strains including Candida albicans and Aspergillus niger. nih.govresearchgate.net In one study, certain synthesized derivatives showed moderate to good antimicrobial activity, with some compounds exhibiting higher potency than the standard drugs ofloxacin and fluconazole. nih.gov Another study found that specific 2-(aryloxymethyl) benzoxazole derivatives displayed significant antifungal effects against various plant pathogens, with some compounds being more potent than the commercial fungicide hymexazol. nih.gov The substitution pattern on the benzoxazole ring plays a key role in determining the antimicrobial spectrum and potency. nih.gov
Table 1: Examples of Antimicrobial Activity in Benzoxazole Derivatives
| Compound Type | Target Organism | Activity Measurement (MIC/IC50) | Reference |
|---|---|---|---|
| Benzoxazole derivative (Compound 10) | Bacillus subtilis | MIC: 1.14 x 10⁻³ µM | nih.gov |
| 2-(phenoxymethyl)benzo[d]oxazole (5a) | Botrytis cinerea | IC50: 19.92 µg/mL | nih.gov |
| 2-(2,4-dichlorophenoxymethyl)benzo[d]oxazole (5h) | Fusarium solani | IC50: 4.34 µg/mL | nih.gov |
The development of novel anticancer agents is a major focus of benzoxazole research. nih.govnih.gov Derivatives of this scaffold have shown cytotoxic effects against a variety of human cancer cell lines, including those for breast, colon, and liver cancer. nih.govnih.govresearchgate.net
For example, a series of synthesized benzoxazole analogues were evaluated for their in vitro anticancer activity against the human colorectal carcinoma (HCT116) cell line, with several compounds showing promising results compared to the standard drug 5-fluorouracil. nih.govresearchgate.net The mechanism of action is often linked to the inhibition of enzymes or growth factors crucial for cancer cell proliferation. researchgate.net SAR studies have revealed that substitutions on the benzoxazole ring system are critical for cytotoxic potency. nih.govresearchgate.net For instance, some studies have shown that the introduction of specific halogenated phenyl groups can enhance antiproliferative activity. nih.gov
Table 2: Selected Anticancer Activities of Benzoxazole and Related Derivatives
| Compound Type | Cancer Cell Line | Activity Measurement (IC50/GI50) | Reference |
|---|---|---|---|
| Benzoxazole derivative (Compound 4) | HCT116 (Colorectal) | Best activity in its series | nih.govresearchgate.net |
| Benzoxazole derivative (Compound 26) | HCT116 (Colorectal) | Best activity in its series | nih.govresearchgate.net |
| Oxadiazole derivative (Compound 1) | MCF-7 (Breast) | IC50: 5.897 ± 0.258 µM | nih.gov |
| Benzothiazole derivative (Compound 18) | HCT-116 (Colorectal) | GI50: 7.9 µM | nih.gov |
Benzoxazole derivatives are well-established as anti-inflammatory agents, with some compounds acting through the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. globalresearchonline.netnih.gov The marketed drugs flunoxaprofen and benoxaprofen are classic examples of this activity. nih.gov
Research has focused on synthesizing novel benzoxazole derivatives with improved anti-inflammatory profiles. In one study, a series of N-(2-(4-chlorobenzyl)benzo[d]oxazol-5-yl)-3-substituted-propanamides were synthesized and evaluated. Many of these compounds showed a significant ability to protect against carrageenan-induced paw edema in animal models, with some exhibiting greater efficacy than the standard drugs diclofenac sodium and ibuprofen. nih.gov The presence of the benzo[d]oxazole moiety combined with a substituted propanamide group was found to have a positive impact on anti-inflammatory activity. nih.gov
The broad biological profile of benzoxazoles extends to antiviral and antimycobacterial activities. nih.govnih.gov While this area is less explored compared to their antibacterial or anticancer potential, existing research indicates that the benzoxazole scaffold is a promising starting point for the development of agents against viral and mycobacterial infections. For instance, benzoxazoles have been investigated for their potential to inhibit the hepatitis C virus. nih.gov The structural diversity that can be achieved through synthetic modifications of the benzoxazole core allows for the exploration of new derivatives targeting specific viral enzymes or proteins. Similarly, the antimycobacterial potential of 2-substituted benzoxazole sulphonamides has been demonstrated, suggesting their utility in combating tuberculosis. nih.gov
Beyond the major areas already discussed, benzoxazole derivatives have been associated with a variety of other important pharmacological activities. nih.gov These include potential applications as antihistamine and antiparkinson agents. nih.gov
A significant area of research is the development of benzoxazole-based enzyme inhibitors. Derivatives have been designed and synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. nih.govmdpi.com In one such study, several benzimidazole-based oxazole (B20620) analogues showed a diverse spectrum of inhibitory potentials against these enzymes, with some compounds being significantly more potent than the reference drug donepezil. mdpi.com SAR studies in this context revealed that specific substitution patterns, such as the presence of a nitro group or dichloro substitutions on attached phenyl rings, were key to high inhibitory activity. nih.govmdpi.com
Table 3: Enzyme Inhibitory Activity of Benzoxazole-Related Analogues
| Compound/Derivative | Target Enzyme | Activity Measurement (IC50) | Reference |
|---|---|---|---|
| Derivative 9 | Acetylcholinesterase (AChE) | 0.10 ± 0.050 µM | mdpi.com |
| Derivative 9 | Butyrylcholinesterase (BuChE) | 0.20 ± 0.050 µM | mdpi.com |
| Derivative 14 | Acetylcholinesterase (AChE) | 0.20 ± 0.050 µM | mdpi.com |
| Derivative 14 | Butyrylcholinesterase (BuChE) | 0.30 ± 0.050 µM | mdpi.com |
| Analogue 15 | Acetylcholinesterase (AChE) | 5.80 ± 2.18 µM | nih.gov |
Design Principles for Bioactive Benzoxazole Analogues Based on Structural Modifications
The biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the core heterocyclic structure. The design of new, more effective bioactive analogues is guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural modifications influence pharmacological effects. nih.govesisresearch.org The key positions for modification on the benzoxazole ring are typically the C2 position of the oxazole ring and the C5 and C6 positions of the benzene (B151609) ring. nih.gov
Modification at the C2-Position:
The C2 position of the benzoxazole ring is a primary site for substitution and plays a crucial role in determining the compound's biological profile. Introducing various aryl, alkyl, or heterocyclic moieties at this position can significantly modulate activity.
Halogenation: The introduction of a halogen, such as bromine, at the C2-position is a critical design strategy. Halogens can alter the electronic properties of the molecule and enhance its lipophilicity, which can improve cell membrane permeability. The presence of a bromine atom can lead to potent biological activities. For instance, in the context of the target molecule, 2-Bromo-6-(chloromethyl)benzo[d]oxazole , the bromo group at the C2 position is a key feature. While specific studies on this exact compound are limited, SAR studies on related series have shown that halogen substitution can be crucial for activity.
Modification at the Benzene Ring (C5 and C6-Positions):
Substituents on the fused benzene ring also have a profound impact on the bioactivity of benzoxazole derivatives.
Electron-Withdrawing and Electron-Donating Groups: The presence of electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., methoxy (B1213986), methyl) can influence the molecule's interaction with biological targets. esisresearch.orgresearchgate.net For example, SAR studies have revealed that electron-withdrawing groups at the C5 position can increase antifungal activity against certain strains like Candida albicans. esisresearch.org
Haloalkyl Groups: The 6-(chloromethyl) group in the target compound is a particularly important functional group. As a haloalkyl group, it not only acts as an electron-withdrawing substituent but also provides a reactive site for further chemical modification. This "chloromethyl" handle can be used to link the benzoxazole core to other molecules or pharmacophores, creating hybrid compounds with potentially novel or enhanced activities. This design principle is often used to develop targeted therapies or to improve the pharmacokinetic properties of a lead compound.
The combination of a bromo group at the C2 position and a chloromethyl group at the C6 position creates a molecule with distinct electronic and reactive properties, making it a valuable intermediate for synthesizing a library of new derivatives for biological screening. nih.gov
Interactive Data Table: Structure-Activity Relationship (SAR) Insights for Benzoxazole Derivatives
The following table summarizes general SAR principles for benzoxazole analogues based on published research findings.
| Position of Substitution | Type of Substituent | Observed Impact on Biological Activity | Reference(s) |
| C2 | Halogens (e.g., Bromo, Chloro) | Can enhance lipophilicity and modulate electronic properties, often leading to increased antimicrobial or anticancer activity. | nih.gov |
| C2 | Phenyl/Substituted Phenyl | Often associated with a broad range of activities, including potent antibacterial and anticancer effects. nih.gov | nih.gov |
| C5 | Electron-Withdrawing Groups (e.g., -NO₂, -Cl) | Can increase potency, particularly antifungal activity against C. albicans. esisresearch.org | esisresearch.org |
| C5 / C6 | Various Substituents | Modifications at these positions are critical for tuning the biological activity and selectivity of the compounds. nih.gov | nih.gov |
| General | Lipophilicity (logP) | A quantitative relationship often exists between lipophilicity and antifungal activity; optimizing this parameter is key in drug design. scispace.com | scispace.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
